molecular formula C11H13BrO2 B8736272 3-(2-Bromo-3-methylphenoxy)tetrahydrofuran

3-(2-Bromo-3-methylphenoxy)tetrahydrofuran

Cat. No.: B8736272
M. Wt: 257.12 g/mol
InChI Key: MDUKRAHJUAJGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-3-methylphenoxy)tetrahydrofuran is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-(2-bromo-3-methylphenoxy)oxolane

InChI

InChI=1S/C11H13BrO2/c1-8-3-2-4-10(11(8)12)14-9-5-6-13-7-9/h2-4,9H,5-7H2,1H3

InChI Key

MDUKRAHJUAJGGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCOC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vial was charged with copper(I) iodide (38.5 mg, 0.202 mmol), 1,10-phenanthroline (72.8 mg, 0.404 mmol), cesium carbonate (1.32 g, 4.04 mmol), 2-bromo-1-iodo-3-methylbenzene (600 mg, 2.021 mmol) and tetrahydrofuran-3-ol (1.80 mL, 22.23 mmol). The vial was sealed and the reaction mixture was heated to 120° C. for 24 h. The reaction mixture was cooled to RT, EtOAc was added and the mixture was filtered through a pad of silica gel. The solvent was removed under reduced pressure and the remaining residue was purified by flash chromatography (25% EtOAc/hexanes). 3-(2-Bromo-3-methylphenoxy)tetrahydrofuran was isolated as a light-yellow oil (178 mg).
Quantity
72.8 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
38.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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